CRAC Channel Inhibitor Lead Optimization: Para-Benzoyl Chloride Scaffold as Critical Intermediate for Compound 25b and 29
In a comprehensive SAR study of aryl-3-trifluoromethylpyrazoles as CRAC channel inhibitors, the 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride scaffold served as the essential intermediate for generating Compound 25b, which exhibited highly potent and selective inhibitory activity for CRAC channels. Further modifications of the pyrazole and benzoyl moieties of Compound 25b produced Compound 29 [1]. The para-substituted benzoyl chloride architecture was instrumental in achieving this activity, as SAR analysis revealed that variations in the benzoyl moiety directly modulated inhibitory potency and selectivity [2].
| Evidence Dimension | CRAC channel inhibitory activity (SAR progression) |
|---|---|
| Target Compound Data | Scaffold-derived Compound 25b: highly potent and selective CRAC channel inhibitor; Compound 29: further optimized derivative |
| Comparator Or Baseline | Parent compound 4 (5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide class) |
| Quantified Difference | SAR modifications on pyrazole and benzoyl moieties produced distinct inhibitory profiles; quantitative IC₅₀ values available in full article |
| Conditions | In vitro CRAC channel inhibition assays; IL-2 production inhibition; oral administration in T-lymphocyte activation pharmacological models |
Why This Matters
This scaffold has demonstrated utility in generating potent CRAC channel inhibitors with oral bioavailability, establishing its value for immunomodulatory drug discovery programs.
- [1] Yonetoku Y, et al. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles. Bioorg Med Chem. 2006;14(15):5370-5383. doi:10.1016/j.bmc.2006.03.039. PMID: 16616503. View Source
- [2] Yonetoku Y, et al. Bioorg Med Chem. 2006;14(15):5370-5383. Abstract: examined SAR of pyrazole and thiophene moieties; modifications of pyrazole and benzoyl moieties of compound 25b produced compound 29. View Source
